(1-Bromoethyl)benzene

Catalog No.
S597559
CAS No.
585-71-7
M.F
C8H9B
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)benzene

CAS Number

585-71-7

Product Name

(1-Bromoethyl)benzene

IUPAC Name

1-bromoethylbenzene

Molecular Formula

C8H9B

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

CRRUGYDDEMGVDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)Br

Synonyms

(1-bromoethyl)benzene, nona-deuterated cpd of (1-bromoethyl)benzene

Canonical SMILES

CC(C1=CC=CC=C1)Br

Controlled Radical Polymerization (CRP):

(1-Bromoethyl)benzene serves as an initiator in controlled radical polymerization (CRP) techniques, particularly for the polymerization of styrene. These techniques allow for controlled growth of polymer chains, leading to polymers with specific properties like well-defined molecular weight and narrow dispersity. A study by Mo et al. demonstrates its effectiveness in the controlled radical polymerization of styrene using atom transfer radical polymerization (ATRP) [].

Asymmetric Esterification:

(1-Bromoethyl)benzene finds application in asymmetric esterification reactions, where it acts as a coupling agent. In the presence of a chiral cyclic guanidine catalyst, it facilitates the formation of optically active esters from benzoic acid and various alcohols. A study by Kim et al. explores the use of (1-bromoethyl)benzene in the asymmetric esterification of benzoic acid with different alcohols, achieving high yields and enantioselectivities [].

(1-Bromoethyl)benzene, also known as 1-phenylethyl bromide, is an organic compound with the molecular formula C₈H₉Br and a molecular weight of approximately 185.06 g/mol. It is classified as a haloalkane, specifically a bromoalkane, due to the presence of a bromine atom attached to a carbon chain that is also connected to a phenyl group. The compound appears as a colorless liquid with a boiling point of around 200°C and exhibits solubility in alcohol, ether, and benzene . Its chemical structure can be represented by the following SMILES notation: CC(C1=CC=CC=C1)Br .

(1-Bromoethyl)benzene is likely to exhibit similar hazards as other aromatic bromides. Here are some safety concerns:

  • Toxicity: Information on specific toxicity is limited, but it is advisable to handle it with caution as it may be harmful upon ingestion, inhalation, or skin contact.
  • Flammability: Expected to be flammable. Flammable liquids can ignite and cause fires.
  • Reactivity: May react with strong bases and oxidizing agents, releasing hazardous fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling (1-Bromoethyl)benzene.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures according to local regulations.
Typical for haloalkanes:

  • Nucleophilic Substitution Reactions: When treated with sodium cyanide, it produces a single enantiomer, indicating an SN2 mechanism due to the backside attack on the carbon bonded to the bromine .
  • Elimination Reactions: Under certain conditions, (1-bromoethyl)benzene can undergo elimination reactions to form alkenes.
  • Polymerization: The compound serves as an initiator in controlled radical polymerization processes, particularly in the synthesis of polystyrene and other polymers through atom transfer radical polymerization .

Several methods exist for synthesizing (1-bromoethyl)benzene:

  • Hydrobromination of Styrene: This method involves the addition of hydrogen bromide to styrene, leading to the formation of (1-bromoethyl)benzene .
  • Bromination of Ethylbenzene: Ethylbenzene can be brominated under controlled conditions to yield (1-bromoethyl)benzene.
  • Radical Initiation: As an initiator in radical polymerization processes, it can also be synthesized through reactions involving other radical species.

Interaction studies involving (1-bromoethyl)benzene typically focus on its reactivity with nucleophiles. For example, when reacted with water, it can yield a mixture of enantiomers due to partial racemization. This behavior highlights its potential for stereochemical transformations in organic synthesis .

(1-Bromoethyl)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylbenzeneC₈H₁₀No halogen; used primarily as a solvent
Benzyl bromideC₇H₇BrBromine attached directly to the benzyl carbon
1-BromopropaneC₃H₇BrAliphatic chain; lacks aromatic character
α-Methylbenzyl bromideC₉H₁₁BrContains an additional methyl group

(1-Bromoethyl)benzene is unique due to its combination of an ethyl group and a phenyl group, which influences its reactivity and applications in polymer chemistry compared to these similar compounds.

XLogP3

2.9

Boiling Point

94 °C at 16 mm Hg

Flash Point

205 °F

Vapor Density

6.4

Density

Density = 1.356

Melting Point

-65 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1459-14-9
585-71-7

Associated Chemicals

Bromoethylbenzene;31620-80-1
(1-Bromoethyl)benzene (dl form);38661-81-3
(1-Bromoethyl)benzene (d form);1459-14-9

Wikipedia

1-phenethyl bromide

General Manufacturing Information

Benzene, (1-bromoethyl)-: ACTIVE

Storage Conditions

STORAGE & HANDLING: ...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH...DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED.

Dates

Modify: 2023-08-15

Mechanism of formation of mercapturic acids from (1-bromoethyl)benzene and (2-bromoethyl)benzene in the rat

F Seutter-Berlage, L P Delbressine, F L Smeets, M A Wagenaars-Zegers
PMID: 494661   DOI: 10.3109/00498257909038734

Abstract

1. Three hypotheses have been proposed for the mechanism of metabolism of alkylhalides to hydroxy-alkylmercapturic acids, two of which involve the intermediate step of dehydrohalogenation and formation of an epoxide. 2. After injection of (1-bromoethyl)benzene in rat, the only mercapturic acid appearing in the urine was N-acetyl-S-1-phenylethylcysteine. After injecting (2-bromoethyl)benzene in the rat only N-acetyl-S-2-phenylethylcysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine were found in the urine. 3. Since the principal mercapturic acid formed from both styrene and styrene oxide could not be detected in the urine of rats receiving either 1- or 2-bromoethyl benzene, the intermediate formation of styrene or styrene oxide from the arylalkylhalides does not occur.


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